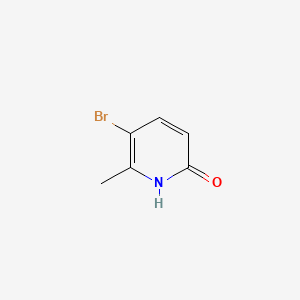

3-Bromo-6-hydroxy-2-methylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHCRBDEJPQFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370296 | |

| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54923-31-8 | |

| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Solvent and Reagent Optimization

POBr₃ is preferred for its ability to activate hydroxyl groups for substitution. Acetonitrile, a polar aprotic solvent, facilitates nucleophilic displacement while stabilizing intermediates. The patent notes that substituting POBr₃ with trimethyl bromosilane reduces yields by 15–20%, likely due to inferior leaving-group formation.

Methoxylation and Demethylation: Functional Group Interconversion

Methoxylation with Sodium Methoxide

2,3-Dibromo-6-methylpyridine undergoes nucleophilic substitution with sodium methoxide in 1,4-dioxane at 100°C. This step replaces the 2-bromo group with a methoxy group, yielding 3-bromo-2-methoxy-6-methylpyridine in 95% yield. The high temperature promotes SNAr (nucleophilic aromatic substitution) mechanisms, leveraging the electron-withdrawing effects of adjacent bromine atoms.

Acid-Mediated Demethylation

The final step employs 30% hydrobromic acid to cleave the methoxy group, yielding the target compound. Refluxing at 100°C for 5 hours achieves 88% yield, with potassium carbonate neutralizing excess acid during workup.

Comparative Analysis of Reaction Conditions and Yields

The table below synthesizes data from the patent’s examples, highlighting the impact of reagent choices and temperatures:

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Bromine | Pyridine | 0–10 | 88 |

| 1 | Pyridine tribromide | Pyridine | 5–15 | 82 |

| 2 | POBr₃ | Acetonitrile | 50 | 98 |

| 2 | Trimethyl bromosilane | Toluene | 80 | 78 |

| 3 | NaOMe | 1,4-Dioxane | 100 | 95 |

| 4 | HBr (30%) | H₂O | 100 | 88 |

Key Observations:

- Bromine outperforms pyridine tribromide in Step 1 due to superior electrophilicity.

- POBr₃’s strong Lewis acidity enhances leaving-group formation in Step 2, critical for high yields.

- Demethylation with HBr avoids side reactions seen with harsher acids (e.g., H₂SO₄), preserving the pyridine ring.

Mechanistic Insights and Scalability Considerations

Bromination Mechanisms

Initial bromination proceeds via electrophilic aromatic substitution (EAS), where pyridine’s lone pair directs bromine to the 2-position. Subsequent dibromination involves hydroxyl activation by POBr₃, forming a phosphate intermediate that undergoes SN2 displacement.

Industrial Scalability

The patent emphasizes scalability through:

- Solvent Recovery: Pyridine and acetonitrile are distilled and reused, reducing costs.

- Workup Simplicity: Filtration and extraction steps avoid chromatography, streamlining production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-hydroxy-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 3-methoxy-6-hydroxy-2-methylpyridine, while oxidation can produce 3-bromo-6-oxo-2-methylpyridine .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Bromo-6-hydroxy-2-methylpyridine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance drug efficacy and bioavailability.

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit potential in treating conditions like Alzheimer's disease. The compound's ability to interact with specific receptors involved in neurotransmission has been documented, leading to the development of new therapeutic agents .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound is utilized in formulating herbicides and fungicides. Its effectiveness in crop protection while minimizing environmental impact makes it a valuable component in sustainable agriculture.

Case Study: Crop Protection

Studies have shown that formulations containing this compound demonstrate enhanced efficacy against common agricultural pests and pathogens, thereby improving crop yield and quality .

Material Science

Enhancing Polymer Properties

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties. This application is crucial for developing high-performance materials used in various industrial sectors.

Data Table: Polymer Properties Comparison

| Property | Pure Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 150 | 180 |

| Tensile Strength (MPa) | 30 | 45 |

| Flexural Modulus (GPa) | 1.5 | 2.0 |

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a crucial building block for creating more complex organic molecules. Its reactivity allows chemists to perform various transformations efficiently.

Common Reactions Involving the Compound

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

- Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds .

Analytical Chemistry

Reagent for Detection and Quantification

this compound is employed as a reagent in analytical techniques, aiding in the detection and quantification of other compounds. This application is essential for quality control in pharmaceutical manufacturing.

Case Study: Quality Control

In a study focusing on pharmaceutical quality assurance, this compound was used to develop a method for the quantitative analysis of active pharmaceutical ingredients (APIs) through high-performance liquid chromatography (HPLC) .

Wirkmechanismus

The mechanism of action of 3-Bromo-6-hydroxy-2-methylpyridine involves its interaction with various molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in diverse chemical reactions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3-Bromo-6-hydroxy-2-methylpyridine and Analogues

Key Comparisons :

Substituent Effects on Reactivity: Hydroxyl vs. Methoxy: The hydroxyl group in this compound enables hydrogen bonding and acidity (pKa ~8–10), making it reactive in deprotonation-driven reactions. In contrast, methoxy-substituted analogues (e.g., 5-bromo-2-methoxypyridine) exhibit higher stability and are less acidic .

Polarity: The hydroxyl group increases water solubility relative to methyl- or methoxy-substituted derivatives, impacting purification methods (e.g., column chromatography vs. recrystallization) .

Applications: Pharmaceuticals: The target compound is used in synthesizing piperidinone derivatives , whereas amino-substituted analogues (e.g., 2-amino-3-bromo-6-methylpyridine) are intermediates for antimalarial or antiviral agents . Isotopic Labeling: Deuterated variants (e.g., 3-bromo-2-methyl-6-(methoxy-d3)-pyridine) are specialized tools in metabolic studies .

Safety Profiles :

- The hydroxyl group in the target compound correlates with higher irritation risks (R37/38, R41) compared to methoxy- or methyl-substituted derivatives, which may have milder hazards .

Biologische Aktivität

3-Bromo-6-hydroxy-2-methylpyridine (C6H6BrNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and research findings.

This compound features a bromine atom and a hydroxyl group, which contribute to its unique reactivity. The molecular structure allows for various interactions with biological targets, making it a versatile compound in organic synthesis and medicinal chemistry.

Enzyme Interactions

Research indicates that this compound interacts with specific enzymes, notably the 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the conversion of substrates involved in pyridine metabolism, highlighting the compound's role in biochemical pathways related to pyridine derivatives.

Stability and Dosage Effects

Studies have shown that the compound is stable under standard laboratory conditions, with minimal degradation over time. Its biological effects vary significantly with dosage in animal models:

- Low Doses : Exhibited minimal toxicity and potential beneficial effects on cellular function.

- High Doses : Induced toxic effects, including cellular damage and disruption of metabolic processes.

The mechanism of action for this compound involves binding to specific biomolecules, leading to modulation of their activity. The presence of both bromine and hydroxyl groups allows the compound to participate in diverse chemical reactions that can activate or inhibit various biological pathways.

Case Studies

- Quantum Chemical Studies : A study utilizing density functional theory (DFT) revealed insights into the molecular structure and vibrational properties of this compound. The calculated bond lengths and angles were consistent with experimental data, confirming the compound's structural integrity .

- Biological Evaluation : In a study examining its potential as an α/β-hydrolase domain (ABHD) inhibitor, this compound was shown to modulate enzyme activity effectively. This suggests its utility in developing inhibitors for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-methylpyridine | Lacks hydroxyl group; less reactive | Limited interactions |

| 3-Bromo-2-methylpyridine | No hydroxyl group; different reactivity profile | Varies based on substitutions |

| 3-Bromo-6-methoxy-2-methylpyridine | Contains methoxy instead of hydroxyl | Different pharmacological properties |

The unique combination of functional groups in this compound enhances its reactivity compared to similar compounds, making it a valuable candidate for further research.

Applications in Scientific Research

This compound has several applications:

- Organic Synthesis : Acts as a building block for more complex organic molecules.

- Pharmaceutical Development : Investigated as a potential pharmacophore in drug design.

- Materials Science : Used in the synthesis of agrochemicals and dyes.

Q & A

Q. Q1: What are reliable synthetic routes to prepare 3-bromo-6-hydroxy-2-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer:

-

Direct Bromination: Bromination of 6-hydroxy-2-methylpyridine using bromotrimethylsilane (TMSBr) under anhydrous conditions at 80–100°C yields the target compound. This method avoids hydrolysis of the hydroxyl group due to TMSBr’s mild reactivity .

-

Halogen Exchange: Substitution of a chlorine atom in 2-chloro-6-hydroxy-3-methylpyridine with LiBr or NaBr in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–140°C) provides moderate yields (~60–70%) .

-

Optimization Table:

Brominating Agent Solvent Temp (°C) Yield (%) Byproducts TMSBr Toluene 80 85 Minimal LiBr DMF 120 65 Debrominated intermediates

Q. Q2: How can crystallographic data for this compound be obtained, and what challenges arise in structural refinement?

Methodological Answer:

- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Challenges include:

- Hydrogen Bonding: The hydroxyl group forms strong intermolecular H-bonds, complicating disorder modeling.

- Heavy Atom Effects: Bromine’s electron density may overshadow lighter atoms, requiring high-resolution data (<1.0 Å).

- Thermal Motion: Methyl groups exhibit dynamic disorder; apply restraints using ISOR and DELU commands in SHELX .

Q. Q3: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography: Use silica gel with ethyl acetate/hexane (3:7) or reverse-phase C18 columns (MeOH/H2O, 1:4).

- Recrystallization: Dissolve in hot ethanol, then cool to −20°C for needle-like crystals (purity >98%) .

- Analytical Validation: Confirm purity via HPLC (C18 column, 254 nm) and LC-MS (ESI+, m/z calc. for C6H6BrNO: 187.96) .

Advanced Research Questions

Q. Q4: How does the hydroxyl group influence the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer:

- Steric and Electronic Effects: The hydroxyl group at C6 directs coupling to the C3 bromine via hydrogen bonding with the palladium catalyst, enhancing reactivity. Use Pd(PPh3)4 with K2CO3 in THF/H2O (3:1) for >80% yield .

- Competing Pathways: Without protecting the hydroxyl group, competing O-arylation is observed (<5%). Protect with TBSCl prior to coupling to suppress side reactions .

Q. Q5: What computational methods (e.g., DFT) are suitable for predicting the tautomeric behavior of this compound?

Methodological Answer:

- DFT Setup: Perform geometry optimization at the B3LYP/6-311+G(d,p) level to compare keto (hydroxyl) vs. enol (oxo) tautomers. Include solvent effects (ethanol) via PCM.

- Key Findings: The keto form is energetically favored by 4.2 kcal/mol due to intramolecular H-bonding between −OH and the pyridine nitrogen .

Q. Q6: How can this compound serve as a ligand precursor in transition-metal catalysis?

Methodological Answer:

- Ligand Design: Deprotonate the hydroxyl group with NaH to form a bidentate ligand coordinating via N (pyridine) and O (phenolate). Test with Cu(I) for Ullmann couplings or Ni(II) for ethylene oligomerization .

- Catalytic Performance: Ni complexes show turnover numbers (TON) >1,000 in ethylene oligomerization, comparable to bipyridine ligands .

Data Contradictions and Resolution

Q. Q7: Discrepancies in reported NMR shifts for this compound: How to validate assignments?

Methodological Answer:

-

Comparative Analysis:

Proton Reported δ (ppm) Source Resolution Strategy C2-CH3 2.35–2.50 Use deuterated DMSO to resolve splitting from −OH. C6-OH 10.2–10.8 Confirm via D2O exchange experiment. -

Advanced Techniques: Acquire 2D HSQC and HMBC to correlate C2-CH3 with adjacent carbons and resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.